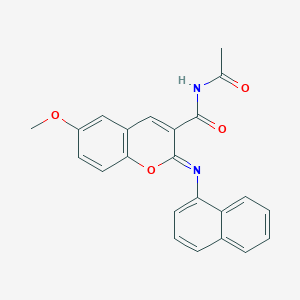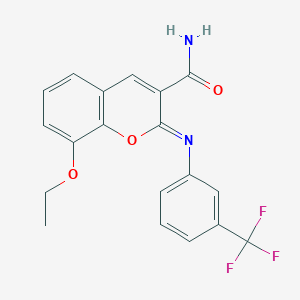
(Z)-8-ethoxy-2-((3-(trifluoromethyl)phenyl)imino)-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-8-ethoxy-2-((3-(trifluoromethyl)phenyl)imino)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a compound of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-8-ethoxy-2-((3-(trifluoromethyl)phenyl)imino)-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the chromene core: This can be achieved through a cyclization reaction of an appropriate precursor, such as a salicylaldehyde derivative, with an ethoxy group at the 8-position.
Introduction of the imino group: The imino group can be introduced by reacting the chromene core with a trifluoromethyl-substituted aniline under suitable conditions, such as using a dehydrating agent to facilitate the formation of the imine bond.
Carboxamide formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under appropriate conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of new functional groups in place of the trifluoromethyl group.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where chromene derivatives have shown efficacy.
Industry: Utilized in the development of new materials with specific chemical properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of (Z)-8-ethoxy-2-((3-(trifluoromethyl)phenyl)imino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The imino group may also play a role in binding to specific targets, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-8-ethoxy-2-((3-(trifluoromethyl)phenyl)imino)-2H-chromene-3-carboxamide: can be compared to other chromene derivatives with similar structures, such as:
Uniqueness
The presence of the trifluoromethyl group in this compound distinguishes it from other similar compounds. This group enhances the compound’s chemical stability, lipophilicity, and biological activity, making it a unique and valuable compound for scientific research and potential therapeutic applications.
Propiedades
IUPAC Name |
8-ethoxy-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c1-2-26-15-8-3-5-11-9-14(17(23)25)18(27-16(11)15)24-13-7-4-6-12(10-13)19(20,21)22/h3-10H,2H2,1H3,(H2,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJHDJCNTXFICK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=NC3=CC=CC(=C3)C(F)(F)F)C(=C2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3,5-bis(trifluoromethyl)phenyl]-2,3-dimethoxybenzamide](/img/structure/B444469.png)
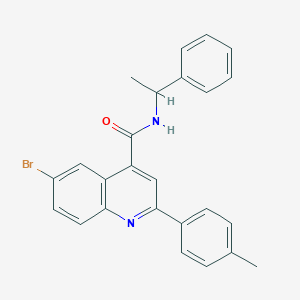
![(2Z)-2-[(4-fluorophenyl)imino]-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B444475.png)
![Ethyl 4-({[6-bromo-2-(4-methylphenyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B444476.png)
![10-(furan-2-yl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one](/img/structure/B444477.png)
![3-{3-nitrophenyl}-11-(4-methoxyphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444478.png)
![3-(3-chlorophenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444479.png)
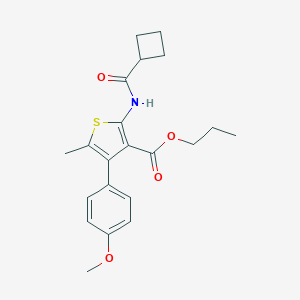
![isopropyl 2-{[(6-bromo-2-phenyl-4-quinolinyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B444481.png)
![2-({[Benzyl(2-methoxyethyl)amino]acetyl}oxy)phenylphosphonic acid](/img/structure/B444485.png)
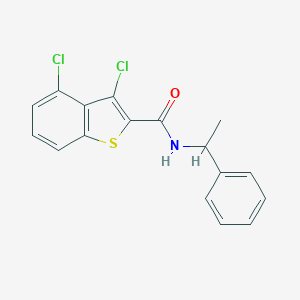
![(2Z)-N-(2-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B444491.png)

